Glyphosate-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H8NO5P |

|---|---|

Molecular Weight |

171.09 g/mol |

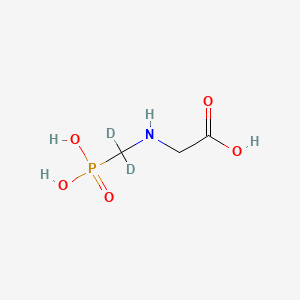

IUPAC Name |

2-[[dideuterio(phosphono)methyl]amino]acetic acid |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2D2 |

InChI Key |

XDDAORKBJWWYJS-CBTSVUPCSA-N |

Isomeric SMILES |

[2H]C([2H])(NCC(=O)O)P(=O)(O)O |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Glyphosate-d2: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Principles and Applications of Deuterated Glyphosate in Analytical Chemistry

This technical guide provides a comprehensive overview of Glyphosate-d2, a deuterated stable isotope of glyphosate. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of its properties and, most importantly, its primary application as an internal standard in quantitative analytical methods. This document details its physicochemical properties, provides exemplary experimental protocols for its use, and illustrates its role in analytical workflows.

Introduction to this compound

This compound is a synthetically modified version of glyphosate where two hydrogen atoms on the glycine moiety have been replaced with deuterium atoms.[1] Glyphosate itself is a widely used broad-spectrum herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in plants, which is crucial for the synthesis of aromatic amino acids.[1] Given the global prevalence of glyphosate use in agriculture, there is a significant need for accurate and precise quantification of its residues in environmental, food, and biological samples.[2][3][4]

The primary and critical use of this compound is as an internal standard for the quantification of glyphosate using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). As a stable isotope-labeled internal standard, this compound exhibits nearly identical chemical and physical properties to the unlabeled glyphosate. This allows it to co-elute with the analyte of interest during chromatographic separation and experience similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the native glyphosate by the mass spectrometer. This characteristic is fundamental to its function in correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.

Physicochemical Properties of this compound

The accurate application of this compound as an internal standard is predicated on a thorough understanding of its physical and chemical characteristics. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Name | N-(phosphonomethyl)-glycine-2,2-d2 | |

| CAS Number | 2734001-36-4 | |

| Molecular Formula | C₃H₆D₂NO₅P | |

| Molecular Weight | 171.09 g/mol | |

| Appearance | White to Off-White Solid | |

| Purity (HPLC) | ≥98% | |

| Isotopic Purity | >99% deuterated forms (d1-d2) | |

| Melting Point | 230 - 240 ºC | |

| Solubility | Slightly soluble in DMSO and PBS (pH 7.2) |

Experimental Protocols for the Use of this compound as an Internal Standard

The following sections provide detailed methodologies for the use of this compound as an internal standard in the analysis of glyphosate in various matrices. These protocols are based on established analytical methods and serve as a guide for researchers.

Quantification of Glyphosate in Cereal Samples by LC-MS/MS

This protocol is adapted from methods for the analysis of glyphosate in complex food matrices.

3.1.1. Sample Preparation and Extraction

-

Weigh 5 grams of a homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of deionized water to the sample.

-

Spike the sample with a known concentration of this compound internal standard solution (e.g., 100 µL of a 20 µg/mL solution).

-

Allow the sample to stand for 30 minutes to 2 hours to ensure equilibration.

-

Add 10 mL of methanol containing 1% (v/v) formic acid.

-

Shake the mixture vigorously for 15 minutes on a laboratory shaker.

-

Centrifuge the sample to pellet the solid material.

-

The resulting supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary, or directly filtered for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

LC Column: A polymer-based amino column (e.g., apHera™ NH₂) suitable for high pH conditions.

-

Mobile Phase: A gradient elution using water and ammonium carbonate at a pH of 9. This ensures proper ionization of glyphosate for negative ion mode detection.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions:

-

Glyphosate: Monitor the transition of the precursor ion m/z 168 to product ions such as m/z 63 and 81.

-

This compound: Monitor the transition of the precursor ion m/z 170 to a specific product ion, which will be shifted by 2 mass units compared to the unlabeled glyphosate.

-

3.1.3. Quantification

The concentration of glyphosate in the sample is determined by calculating the ratio of the peak area of the glyphosate MRM transition to the peak area of the this compound MRM transition and comparing this ratio to a calibration curve prepared with known concentrations of glyphosate and a constant concentration of this compound.

Determination of Glyphosate in Water Samples by Direct Injection LC-MS/MS

This protocol outlines a method for the direct analysis of glyphosate in water without the need for derivatization.

3.2.1. Sample Preparation

-

Collect water samples in polypropylene tubes.

-

For surface water, centrifuge at 5,000 rpm for 5 minutes to remove particulate matter.

-

Filter the supernatant or the drinking water sample through a 0.2 µm polyethersulfone (PES) filter into a polypropylene autosampler vial.

-

Add a known amount of this compound internal standard to the filtered sample.

3.2.2. LC-MS/MS Analysis

-

LC Column: A reversed-phase C18 column designed for polar compounds (e.g., Agilent InfinityLab Poroshell 120 CS-C18).

-

Mobile Phase: A gradient using acidic mobile phases, which is compatible with standard LC-MS systems.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in either positive or negative ESI mode, depending on which provides better sensitivity for the specific matrix.

-

MRM Transitions: Similar to the cereal analysis protocol, specific precursor-to-product ion transitions for both glyphosate and this compound are monitored.

Analysis of Glyphosate in Biological Specimens (Plasma/Urine)

This protocol involves a derivatization step to improve chromatographic retention and sensitivity.

3.3.1. Sample Preparation and Derivatization

-

Dilute plasma or urine specimens (e.g., 100-fold).

-

Add a mixture of standards, including a known concentration of this compound as the internal standard.

-

Evaporate a 200 µL aliquot to dryness.

-

Derivatize the residue with 200 µL of a mixture of acetate and acetic anhydride (98:2, v/v) and 200 µL of trimethyl orthoacetate at 120°C for 30 minutes.

-

After cooling, dry the residue and reconstitute it in a suitable solvent (e.g., 50 µL of acetonitrile and 450 µL of 10 mM ammonium formate).

-

Inject a 5 µL aliquot into the LC-MS/MS system.

3.3.2. LC-MS/MS Analysis

The LC-MS/MS conditions will need to be optimized for the separation and detection of the derivatized glyphosate and this compound. The derivatization will alter the mass of the precursor and product ions, which must be determined and configured in the mass spectrometer's acquisition method.

Visualizing the Role of this compound

The following diagrams illustrate the conceptual and practical workflows involving this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of glyphosate residues in a wide array of matrices. Its utility as a stable isotope-labeled internal standard addresses the challenges of matrix effects and analytical variability inherent in complex sample analysis. The methodologies outlined in this guide provide a foundation for researchers to develop and validate robust analytical methods for glyphosate monitoring. The continued use of this compound and other isotopically labeled standards will be crucial for ensuring food safety, environmental protection, and a deeper understanding of the fate and transport of widely used herbicides like glyphosate.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Glyphosate-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Glyphosate-d2 (N-(phosphonomethyl)glycine-2,2-d2), a deuterated isotopologue of the widely used herbicide, glyphosate. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for the quantitative analysis of glyphosate.

Chemical Properties and Structure

This compound is a synthetic organophosphorus compound where two hydrogen atoms on the glycine moiety of glyphosate are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of glyphosate in various matrices.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-(phosphonomethyl)glycine-2,2-d2 | [1] |

| CAS Number | 2734001-36-4 | [1] |

| Molecular Formula | C₃H₆D₂NO₅P | [1] |

| Molecular Weight | 171.1 g/mol | [1] |

| Physical State | Solid | |

| Solubility | Slightly soluble in DMSO and PBS (pH 7.2) | |

| Purity (Deuterated) | ≥99% deuterated forms (d₁-d₂) | |

| InChI Key | XDDAORKBJWWYJS-DICFDUPASA-N |

Chemical Structure

The chemical structure of this compound is similar to that of glyphosate, with the key difference being the presence of two deuterium atoms on the α-carbon of the glycine backbone.

Structure of this compound:

Mechanism of Action of Glyphosate

Glyphosate, and by extension its deuterated form, acts as a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in animals. Inhibition of EPSPS leads to a deficiency in these essential amino acids, ultimately causing cell death.

Shikimate pathway and the site of inhibition by glyphosate.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the detection and quantification of glyphosate. Below are generalized experimental protocols for its use in Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the provided search results, the general synthesis of glyphosate can be adapted for the introduction of deuterium. One common method for glyphosate synthesis is the phosphonomethylation of glycine. To produce this compound, one would start with glycine-2,2-d2.

A general synthetic approach involves the reaction of glycine-2,2-d2 with formaldehyde and a dialkyl phosphite, followed by hydrolysis. The reaction is typically carried out in an alcoholic solvent in the presence of a base.

General synthesis workflow for this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. Both ¹H and ³¹P NMR are commonly employed.

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Add a known amount of an internal standard (e.g., TSP for ¹H NMR) for quantitative analysis.

-

Transfer the solution to an NMR tube.

¹H NMR Analysis: The ¹H NMR spectrum of this compound is expected to show a singlet for the methylene protons of the phosphonomethyl group. The signal for the deuterated methylene group will be absent. The chemical shift for the CH₂-P protons in non-deuterated glyphosate is approximately 3.12 ppm (doublet, J(H,P) = 12.3 Hz).

³¹P NMR Analysis: The ³¹P NMR spectrum provides information about the phosphorus environment. A single resonance is expected for this compound. For non-deuterated glyphosate, the ³¹P chemical shift is around 10.7 ppm in a ¹H-decoupled spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the quantification of glyphosate, utilizing this compound as an internal standard to correct for matrix effects and variations in instrument response.

Sample Preparation (General):

-

Homogenize the sample matrix (e.g., soil, water, food).

-

Extract glyphosate and this compound using a suitable solvent (e.g., water or a mixture of water and organic solvent).

-

Spike the sample extract with a known concentration of this compound internal standard.

-

Perform a cleanup step if necessary (e.g., solid-phase extraction) to remove interfering substances.

-

The final extract is then analyzed by LC-MS/MS.

LC-MS/MS Parameters:

-

Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column is typically used.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both glyphosate and this compound.

General workflow for LC-MS/MS analysis of glyphosate using this compound.

Spectroscopic Data

NMR Spectral Data

The following table summarizes the expected NMR spectral data for this compound based on the data available for glyphosate.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| ¹H | ~3.12 | Doublet | ~12.3 Hz (H,P) | -CH₂-P | |

| ³¹P | ~10.7 | Singlet (¹H decoupled) | - | -PO₃H₂ |

Mass Spectrometry Data

In negative ion ESI-MS/MS, this compound will exhibit a precursor ion [M-H]⁻ at m/z 170. The fragmentation pattern will be similar to that of glyphosate, with a mass shift of +2 for fragments containing the deuterated methylene group.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| Glyphosate | 168 | 150, 124, 80, 63 |

| This compound | 170 | 152, 126, 80, 63 |

The fragmentation of the [M-H]⁻ ion of glyphosate typically involves the loss of water (-18 Da) to form the ion at m/z 150, and further fragmentation can lead to the loss of the glycine moiety. The deuterated analog is expected to follow a similar fragmentation pathway.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of glyphosate in various samples. Its chemical and physical properties, along with its well-understood behavior in analytical instruments, make it an excellent internal standard. This guide provides a foundational understanding of this compound for researchers and scientists, though it is recommended to refer to specific certificates of analysis and validated methods for precise experimental execution.

References

Synthesis Pathways for Glyphosate-d2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Glyphosate-d2 (N-(phosphonomethyl)glycine-2,2-d2), a crucial internal standard for the quantitative analysis of glyphosate. While specific literature detailing the synthesis of the deuterated analog is sparse, established methods for the synthesis of glyphosate and its other isotopic variants, such as ¹⁵N-labeled glyphosate, provide a robust framework for its preparation.

Primary Synthesis Pathway: Phosphonomethylation of Glycine-d2

The most direct and widely referenced method for synthesizing glyphosate is the phosphonomethylation of glycine. For the synthesis of this compound, the commercially available deuterated starting material, glycine-2,2-d2, is used. This process is a variation of the Mannich reaction, which involves the aminoalkylation of an acidic proton.

The overall reaction involves the condensation of glycine-d2 with formaldehyde and a dialkyl phosphite, followed by hydrolysis of the resulting ester to yield the final product.

Glyphosate-d2: A Technical Guide for Researchers

CAS Number: 2734001-36-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on Glyphosate-d2. This deuterated analog of glyphosate is primarily utilized as an internal standard for the precise quantification of glyphosate in various matrices through mass spectrometry-based methods.

Chemical and Physical Properties

This compound, formally known as N-(phosphonomethyl)-glycine-2,2-d2, is a white, crystalline solid.[1][2] Its high water solubility and low solubility in organic solvents are key characteristics to consider in the development of analytical methods.[3] The integration of two deuterium atoms into its structure results in a distinct mass shift, enabling its differentiation from the unlabeled glyphosate in mass spectrometric analyses.

| Property | Value | Reference |

| CAS Number | 2734001-36-4 | [4][5] |

| Formal Name | N-(phosphonomethyl)-glycine-2,2-d2 | |

| Molecular Formula | C₃H₆D₂NO₅P | |

| Molecular Weight | 171.1 g/mol | |

| Appearance | Solid, white crystalline powder | |

| Purity | ≥98% | |

| Deuterated Forms | ≥99% (d₁-d₂) | |

| Melting Point | 230 - 240 °C (decomposes) | |

| Solubility | Slightly soluble in DMSO and PBS (pH 7.2) | |

| Water Solubility | 12 g/L at 25 °C | |

| Organic Solvent Solubility | Insoluble in most organic solvents |

Synthesis and Mechanism of Action of Glyphosate

While specific synthesis protocols for this compound are proprietary, the general synthesis of glyphosate involves several established chemical pathways. One common method is the oxidation of N-phosphonomethyliminodiacetic acid (PMIDA). Another approach involves the reaction of glycine with dimethyl phosphite. The deuterated analog is synthesized by incorporating deuterium-labeled precursors in these synthetic routes.

Glyphosate's herbicidal activity stems from its inhibition of the 5-enolpyruvyl-shikimate-3-phosphate synthase (EPSPS) enzyme, a key component of the shikimate pathway. This pathway is crucial for the synthesis of aromatic amino acids in plants and some microorganisms, but is absent in animals, which accounts for its selective toxicity.

Experimental Protocols: Quantification of Glyphosate using this compound

This compound is the preferred internal standard for the quantification of glyphosate in diverse matrices, including biological specimens, environmental samples, and food products. Its utility spans across liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.

General Workflow for Sample Analysis

The use of this compound as an internal standard is a critical step in the analytical workflow to correct for matrix effects and variations in sample preparation and instrument response.

LC-MS/MS Methodology

Direct analysis of glyphosate by LC-MS/MS is often challenging due to its high polarity and poor retention on conventional reversed-phase columns. Methodologies have been developed to address these challenges, often employing hydrophilic interaction liquid chromatography (HILIC) or ion-exchange columns.

Sample Preparation:

-

Homogenize the sample (e.g., cereal, tissue).

-

Add a known amount of this compound internal standard solution.

-

Extract the analytes using a suitable solvent, such as a mixture of water and methanol with a small percentage of formic acid.

-

Centrifuge the sample to separate solids.

-

Perform a cleanup step on the supernatant using solid-phase extraction (SPE) or ultrafiltration to remove matrix interferences.

Chromatographic Conditions:

-

Column: A polymer-based amino column or a mixed-mode column with both reversed-phase and anion-exchange characteristics is often employed.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a volatile buffer like ammonium carbonate or ammonium acetate is typically used.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization in the negative mode (ESI-) is generally preferred for glyphosate analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both glyphosate and this compound are monitored.

-

Glyphosate transitions: m/z 168 → 150 and 168 → 63.

-

This compound transitions: m/z 170 → 152 and 170 → 63.

-

GC-MS Methodology

GC-MS analysis of glyphosate requires a derivatization step to increase its volatility.

Derivatization:

-

After sample extraction and cleanup, the extract is dried completely.

-

The residue is derivatized using a mixture of reagents such as heptafluorobutanol and trifluoroacetic anhydride. This reaction converts the polar functional groups of glyphosate and this compound into more volatile esters.

GC Conditions:

-

Column: A mid-polarity capillary column, such as a DB-1701, is suitable for separating the derivatized analytes.

-

Injection: A splitless or split injection is used.

-

Temperature Program: A temperature gradient is optimized to achieve good separation of the target analytes from matrix components.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection: Selected Ion Monitoring (SIM) or MRM mode is used to monitor the characteristic fragment ions of the derivatized glyphosate and this compound.

Quantitative Data and Performance

The use of this compound as an internal standard significantly improves the accuracy and precision of glyphosate quantification. The following table summarizes typical performance data for LC-MS/MS methods.

| Parameter | Typical Value | Reference |

| Method Detection Limit (MDL) | 0.12 - 0.14 ng/mL | |

| Method Quantification Limit (MQL) | 0.40 - 0.48 ng/mL | |

| Linearity (R²) | > 0.99 | |

| Recovery | 79.1% - 119% | |

| Intra-day Precision (CV) | 3.13% - 10.8% | |

| Inter-day Precision (CV) | 5.93% - 12.9% |

Mass Spectrometry Fragmentation:

In negative ion ESI-MS/MS, glyphosate and this compound undergo characteristic fragmentation. The primary fragmentation involves the loss of water and the cleavage of the C-P bond.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is intended for research use only and is not for human or veterinary use. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of eye contact, rinse cautiously with water for several minutes.

This technical guide provides a comprehensive overview of this compound for research applications. The detailed information on its properties, analytical methodologies, and the underlying principles of its use will aid researchers in developing and validating robust analytical methods for glyphosate quantification.

References

Stability and degradation of Glyphosate-d2 in various conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Glyphosate-d2 under various environmental conditions. Given that this compound is primarily utilized as an internal standard in analytical methodologies for its non-deuterated counterpart, glyphosate, this guide synthesizes available data on both molecules. The stability and degradation pathways of glyphosate are presented as a close proxy for this compound, supported by a discussion on potential kinetic isotope effects.

Chemical Stability of this compound

This compound is a deuterated isotopologue of glyphosate, intended for use as an internal standard for the quantification of glyphosate by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. As a solid, it is stable for at least four years when stored at -20°C[1]. Its primary function as an internal standard relies on the assumption that it behaves chemically and physically in a manner nearly identical to glyphosate through sample preparation and analysis.

Degradation of Glyphosate in Various Conditions

The environmental fate of glyphosate has been extensively studied. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation. The data presented in the following sections for glyphosate is considered a reasonable surrogate for the expected behavior of this compound, although minor differences in degradation rates may occur due to the kinetic isotope effect.

Hydrolytic Degradation

Glyphosate is notably stable to hydrolysis in aqueous solutions across a range of pH values. Studies have shown that glyphosate does not undergo significant hydrolysis at pH 3, 6, and 9 when incubated at 35°C[2]. Further evidence suggests its stability at pH 4, 5, and 9 for at least 5 days at 50°C[3]. This high stability in water is a key factor in its persistence in aquatic environments in the absence of light or microbial activity.

Table 1: Hydrolytic Stability of Glyphosate

| pH | Temperature (°C) | Observation | Reference |

| 3, 6, 9 | 35 | Stable | [2] |

| 4, 5, 9 | 50 | Stable for 5 days |

Photolytic Degradation

Photodegradation of glyphosate in water can occur, although its significance is debated and depends on the specific conditions. Under natural sunlight, the photodegradation of glyphosate in buffered solutions (pH 5, 7, and 9) has been reported as insignificant. However, other studies have demonstrated that glyphosate can undergo photochemical degradation in natural waters, with a reported half-life of 69 days at pH 7 through aqueous photolysis. The presence of photosensitizing substances in natural waters, such as humic acids, can accelerate this process.

Table 2: Photolytic Degradation of Glyphosate in Water

| pH | Condition | Half-life (t½) | Reference |

| 5 | Aqueous Photolysis | 33 days | |

| 7 | Aqueous Photolysis | 69 days | |

| 9 | Aqueous Photolysis | 77 days |

Microbial Degradation in Soil

The primary route of glyphosate degradation in the environment is through microbial metabolism in soil. The persistence of glyphosate in soil is highly variable, with reported half-lives ranging from 2 to 197 days, and a typical field half-life of around 47 days. Microorganisms utilize glyphosate as a source of carbon, nitrogen, and phosphorus.

Table 3: Soil Degradation Half-life of Glyphosate

| Soil Condition | Half-life (t½) Range (days) | Typical Field Half-life (days) | Reference |

| Various | 2 - 197 | 47 |

Two main microbial degradation pathways for glyphosate have been identified:

-

AMPA Pathway: Cleavage of the C-N bond by the enzyme glyphosate oxidoreductase (GOX) to form aminomethylphosphonic acid (AMPA) and glyoxylate. AMPA is a major metabolite of glyphosate and is often detected in environmental samples.

-

Sarcosine Pathway: Cleavage of the C-P bond by the enzyme C-P lyase, yielding sarcosine and inorganic phosphate. Sarcosine is further degraded to glycine.

Caption: Major microbial degradation pathways of Glyphosate.

Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium in this compound can potentially lead to a kinetic isotope effect, where the rate of a chemical reaction is slowed due to the greater mass of deuterium and the consequently stronger C-D bond compared to the C-H bond. If the cleavage of a C-H bond is the rate-determining step in a degradation reaction, the deuterated compound will degrade more slowly.

Experimental Protocols

Detailed experimental protocols are crucial for assessing the stability and degradation of this compound. Below are generalized methodologies derived from studies on glyphosate, which can be adapted for the deuterated analogue.

Hydrolysis Study Protocol

-

Preparation of Solutions: Prepare buffered aqueous solutions of this compound at various pH levels (e.g., 4, 7, and 9).

-

Incubation: Incubate the solutions in sterile, sealed containers at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photodegradation.

-

Sampling: Collect aliquots at specified time intervals (e.g., 0, 7, 14, 21, and 28 days).

-

Analysis: Analyze the concentration of this compound and any potential degradation products using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Determine the rate of hydrolysis and the half-life (t½) at each pH.

Caption: Experimental workflow for a hydrolysis study.

Photolysis Study Protocol

-

Preparation of Solutions: Prepare solutions of this compound in sterilized, photochemically transparent vessels (e.g., quartz tubes) using purified water or a natural water matrix.

-

Irradiation: Expose the solutions to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp). Include dark controls wrapped in aluminum foil to measure any non-photolytic degradation.

-

Sampling: Collect samples from both irradiated and dark control vessels at various time points.

-

Analysis: Quantify the concentration of this compound using LC-MS/MS.

-

Data Analysis: Calculate the photodegradation rate and half-life, correcting for any degradation observed in the dark controls.

Soil Degradation Study Protocol

-

Soil Treatment: Treat sieved, pre-incubated soil samples with a known concentration of this compound. Adjust the soil moisture to a specific level (e.g., 50% of water holding capacity).

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). Maintain aeration to ensure aerobic conditions.

-

Sampling: Collect soil subsamples at predetermined intervals.

-

Extraction: Extract this compound and its metabolites from the soil using an appropriate extraction solvent and procedure.

-

Analysis: Analyze the extracts for the parent compound and major metabolites (e.g., AMPA) by LC-MS/MS.

-

Data Analysis: Determine the dissipation half-life (DT50) of this compound in the soil.

Conclusion

This compound exhibits high stability under typical storage conditions, making it an excellent internal standard for analytical applications. While specific environmental fate and degradation studies for this compound are scarce, the extensive body of research on glyphosate provides a robust framework for predicting its behavior. Glyphosate is stable to hydrolysis but can be degraded by photolysis and, more significantly, by microbial activity in soil. The primary degradation pathways lead to the formation of AMPA and sarcosine. The kinetic isotope effect due to deuteration is expected to be minimal for the major degradation pathways. The experimental protocols outlined in this guide provide a basis for conducting specific stability and degradation studies on this compound to further refine our understanding of its environmental fate.

References

A Toxicological Overview of Deuterated Glyphosate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. It is not a substitute for regulatory guidance.

Executive Summary

Deuterated glyphosate (glyphosate-d2) is a stable, isotopically labeled version of glyphosate, the world's most widely used broad-spectrum herbicide. While deuterated compounds are increasingly utilized in pharmaceutical development to modulate metabolic pathways, a comprehensive toxicological profile for deuterated glyphosate is not available in publicly accessible scientific literature. Its primary current application is as an internal standard for the precise quantification of glyphosate in analytical testing.

Given the absence of direct toxicological studies on deuterated glyphosate, this technical guide provides a thorough review of the toxicological profile of non-deuterated glyphosate. This is supplemented by a discussion of the principles of kinetic isotope effects (KIE) to scientifically infer the likely toxicological properties of its deuterated analogue. The substitution of hydrogen with deuterium strengthens the C-H bond, which can slow metabolic processes that involve the cleavage of this bond. However, as glyphosate undergoes minimal metabolism in animals, the toxicological profile of deuterated glyphosate is expected to be substantially similar to that of the parent compound.

This guide synthesizes data on glyphosate's toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams as requested.

Introduction: The Context of Deuterated Glyphosate

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, effectively doubling its mass compared to protium (the common isotope of hydrogen). This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In pharmacology, this "deuterium switch" can be strategically employed to slow down cytochrome P450 (CYP450)-mediated metabolism at specific sites in a drug molecule, potentially improving its pharmacokinetic profile and reducing toxic metabolites.[1][2] This principle has led to the FDA approval of several deuterated drugs.[1][2]

However, for a compound like glyphosate, which is poorly metabolized in animals, the toxicological implications of deuteration are likely to be minimal.[3] The primary value of deuterated glyphosate (specifically N-(phosphonomethyl)-glycine-2,2-d2) lies in its utility as an internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allowing for accurate measurement of glyphosate residues in environmental and biological samples.

This guide will therefore focus on the extensive toxicological data available for glyphosate, followed by a theoretical consideration of how deuteration might, or might not, influence this profile.

Toxicological Profile of Glyphosate

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

-

Absorption: Oral absorption of glyphosate in animals is limited. Studies in Sprague-Dawley rats showed that approximately 35-40% of an orally administered dose was absorbed from the gastrointestinal tract.

-

Distribution: Following absorption, glyphosate is distributed throughout the body, with the highest concentrations initially found in the gastrointestinal contents and small intestinal tissue. Over time, a small fraction of the administered dose (approximately 1%) can be found in tissues, primarily associated with bone.

-

Metabolism: Glyphosate undergoes very limited metabolism in animals. Studies have shown that nearly all of the radioactivity recovered from tissues is in the form of the unmetabolized parent compound. The major metabolite of glyphosate found in soil and by microbial degradation is aminomethylphosphonic acid (AMPA). While there is some suggestion that the human gut microbiome might play a role in metabolizing glyphosate to AMPA, other in vitro studies have not supported this, indicating the human gut microbiome may be unable to metabolize glyphosate.

-

Excretion: Elimination of glyphosate is rapid, with urine and feces being equally important routes. In rats, over 90% of an administered dose was eliminated within 72 hours.

Acute Toxicity

Glyphosate exhibits low acute toxicity via oral and dermal routes. The World Health Organization (WHO) classifies technical glyphosate as "unlikely to present an acute hazard in normal use." However, commercial formulations, which contain surfactants like polyoxyethyleneamine (POEA), can be more toxic than the active ingredient alone, particularly regarding irritation and aquatic toxicity.

| Parameter | Species | Value (mg/kg body weight) | Reference |

| Acute Oral LD₅₀ | Rat | > 4,320 | |

| Acute Oral LD₅₀ | Rat | > 5,000 | |

| Acute Oral LD₅₀ | Mouse | > 10,000 | |

| Acute Oral LD₅₀ | Goat | 3,530 |

Chronic Toxicity and Carcinogenicity

The chronic toxicity and carcinogenicity of glyphosate are subjects of significant scientific and regulatory debate.

-

Systemic Effects: High doses of technical glyphosate in chronic studies have been associated with effects such as depressed body weight gain, and indicators of renal and hepatic toxicity. For instance, renal toxicity was noted in rats and mice at dietary doses of 940 and 6,069 mg/kg/day, respectively, over two years.

-

-

The International Agency for Research on Cancer (IARC) classified glyphosate as "probably carcinogenic to humans" (Group 2A) in 2015, based on "limited" evidence in humans for non-Hodgkin lymphoma and "sufficient" evidence of cancer in experimental animals.

-

The European Food Safety Authority (EFSA) and the European Chemicals Agency (ECHA) have concluded that glyphosate is unlikely to be carcinogenic to humans.

-

The U.S. Environmental Protection Agency (EPA) has stated that glyphosate is "not likely to be carcinogenic to humans."

-

A comprehensive long-term study by the Ramazzini Institute found that low doses of glyphosate and its formulations administered to rats from prenatal life caused multiple types of cancer.

-

Genotoxicity

The genotoxicity of glyphosate is also contested.

-

Some studies on pure glyphosate, particularly at environmentally relevant concentrations, have shown a lack of genotoxicity in cultured human lymphocytes.

-

However, other studies report that glyphosate can induce DNA damage, such as sister-chromatid exchanges, at higher concentrations.

-

There is stronger evidence for the genotoxicity of glyphosate-based formulations, suggesting that the adjuvants may contribute significantly to these effects, either alone or in synergy with glyphosate. A 2022 review of genotoxicity assays published since 2016 found that 73% of assays on technical glyphosate and 95% of assays on glyphosate-based herbicides reported positive results.

Reproductive and Developmental Toxicity

Evidence suggests that glyphosate and its formulations may act as endocrine-disrupting chemicals, potentially impacting reproductive health.

-

Animal Studies: Studies in rats have linked glyphosate exposure to testicular degeneration, increased sperm abnormalities, and altered sex hormone levels. Some studies suggest these effects may be transgenerational.

-

Developmental Effects: High doses of glyphosate that also cause maternal toxicity have been associated with developmental effects in animal studies. Some formulations have been linked to an increased incidence of fetal skeletal malformations in rats.

Neurotoxicity

A growing body of evidence suggests that glyphosate may be neurotoxic.

-

Studies indicate that glyphosate can cross the blood-brain barrier.

-

Exposure has been linked to oxidative stress, neuroinflammation, and mitochondrial dysfunction in the nervous system.

-

In animal models, glyphosate exposure has been associated with an increased risk of Alzheimer's-like pathology, anxiety-like behaviors, and impaired learning.

Potential Toxicological Profile of Deuterated Glyphosate

The Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, meaning more energy is required to break it. Consequently, if the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting that hydrogen with deuterium will slow down the reaction.

Application to Glyphosate

The metabolism of glyphosate in animals is extremely limited. The primary degradation pathway in the environment is microbial, proceeding through two main routes to form either AMPA and glyoxylate or sarcosine.

Since animal metabolism of glyphosate is negligible, deuteration at the C-2 position (this compound) is unlikely to significantly alter its toxicokinetics or overall toxicological profile in mammals. The C-D bonds would be more resistant to cleavage, but since this cleavage hardly occurs, the practical effect on toxicity is expected to be minimal. The toxic effects of glyphosate are primarily driven by the parent molecule itself and its interactions with biological systems, not by its metabolites.

Therefore, it can be scientifically inferred that the toxicological profile of deuterated glyphosate is virtually identical to that of glyphosate. The existing data on glyphosate for acute toxicity, carcinogenicity, genotoxicity, reproductive toxicity, and neurotoxicity should be considered directly applicable.

Experimental Protocols: A Representative Workflow

Detailed experimental protocols for the vast number of glyphosate studies are beyond the scope of this guide. However, a generalized workflow for a key experiment, such as an in vitro genotoxicity assay, is presented below.

This workflow is representative of studies that assess the potential of a chemical to damage genetic material in cultured human cells.

Conclusion

There is no direct evidence to suggest that the toxicological profile of deuterated glyphosate differs from that of glyphosate. The primary mechanism by which deuteration alters a compound's safety profile—slowing metabolic breakdown via the kinetic isotope effect—is not relevant for a molecule that undergoes minimal metabolism in animals.

Therefore, researchers, scientists, and drug development professionals should consider the extensive and complex toxicological data for glyphosate as the best available proxy for assessing the potential hazards of deuterated glyphosate. This includes a recognition of the ongoing scientific debate regarding its long-term effects, particularly carcinogenicity and genotoxicity, and the notable differences in toxicity between technical grade glyphosate and its commercial formulations. The primary role of deuterated glyphosate remains that of a critical analytical tool for monitoring the parent compound in environmental and biological systems.

References

Unraveling Glyphosate's Metabolic Journey: A Technical Guide Using Tracer Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic pathways of glyphosate, the world's most widely used herbicide. By leveraging tracer studies, which utilize isotopically labeled molecules, we can meticulously track the transformation of glyphosate within various biological systems. This guide provides a comprehensive overview of the primary metabolic routes, detailed experimental protocols for conducting tracer analysis, and a quantitative summary of key findings to support research and development in environmental science, toxicology, and drug development.

Introduction to Glyphosate Metabolism

Glyphosate [N-(phosphonomethyl)glycine] is primarily metabolized through two main pathways, particularly in microorganisms: the aminomethylphosphonic acid (AMPA) pathway and the sarcosine pathway. Understanding these pathways is crucial for assessing its environmental fate, its potential impact on non-target organisms, and for developing strategies for bioremediation. Tracer studies, employing isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), have been instrumental in elucidating these complex metabolic networks.

Primary Metabolic Pathways of Glyphosate

The Aminomethylphosphonic Acid (AMPA) Pathway

The most common degradation pathway for glyphosate in soil and water involves the cleavage of the C-N bond, yielding aminomethylphosphonic acid (AMPA) and glyoxylate.[1][2] This reaction is catalyzed by the enzyme glyphosate oxidoreductase (GOX). AMPA is a major metabolite of glyphosate and is often detected in environmental samples.[3][4] Further degradation of AMPA can occur, though it is generally more persistent in the environment than glyphosate itself.[2]

The Sarcosine Pathway

An alternative pathway involves the cleavage of the C-P bond of glyphosate by the enzyme C-P lyase, resulting in the formation of sarcosine and inorganic phosphate. Sarcosine can then be further metabolized to glycine, which can enter central metabolism. This pathway is particularly significant in some bacteria, such as certain species of Pseudomonas.

Visualizing Metabolic Pathways and Experimental Workflows

To provide a clear visual representation of the metabolic processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Metabolic Pathways

Experimental Workflow for Tracer Studies

Quantitative Data from Tracer Studies

The following tables summarize quantitative data from various tracer studies on glyphosate metabolism.

Table 1: Glyphosate Degradation in Pseudomonas sp. using Labeled Tracers

| Bacterial Strain | Tracer Used | Metabolite | Percentage of Initial Radioactivity | Reference |

| Pseudomonas sp. PG2982 | [3-¹⁴C]glyphosate | ¹⁴CO₂ | ~50-59% | |

| Pseudomonas sp. PG2982 | [3-¹⁴C]glyphosate | Sarcosine | Identified as intermediate | |

| Pseudomonas sp. LBr | [2-¹³C,¹⁵N]glyphosate | Glycine | ~5% of glyphosate degraded | |

| Pseudomonas sp. LBr | Not specified | AMPA | Primary metabolite |

Table 2: Mineralization of ¹⁴C-Glyphosate in Different Agricultural Soils

| Soil Type | Incubation Time (days) | ¹⁴CO₂ Evolution (% of applied ¹⁴C) | Reference |

| Clay Loam | 44 | >85% | |

| Silt Loam | 56 | 40-60% | |

| Sandy Loam | 56 | 20-40% |

Table 3: Fate of Orally Administered [¹⁴C]-Glyphosate in Sprague-Dawley Rats

| Time After Dosing | Tissue/Excreta | % of Administered ¹⁴C Dose | Metabolite Profile | Reference |

| 72 hours | Urine | 20-30% | Unchanged Glyphosate | |

| 72 hours | Feces | 70-80% | Unchanged Glyphosate | |

| 7 days | Total Body Burden | ~1% | Unchanged Glyphosate | |

| 2 hours | Colon Tissue | <0.1% | Minor, unidentified metabolite |

Experimental Protocols

Protocol for ¹⁴C-Glyphosate Soil Incubation Study

This protocol outlines a typical experiment to study the mineralization of glyphosate in soil using a ¹⁴C-labeled tracer.

-

Soil Preparation: Collect soil samples from the desired location and sieve to remove large debris. Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

-

Tracer Application: Prepare a stock solution of [phosphonomethyl-¹⁴C]-glyphosate of known specific activity. Apply the tracer to the soil samples to achieve the desired final concentration.

-

Incubation: Place the treated soil samples in sealed incubation flasks. Each flask should contain a vial with a known concentration of sodium hydroxide (NaOH) to trap the evolved ¹⁴CO₂.

-

CO₂ Trapping and Measurement: At regular intervals, remove the NaOH traps and replace them with fresh ones. Add a scintillation cocktail to the NaOH solution and quantify the radioactivity using a liquid scintillation counter.

-

Extraction and Analysis of Soil Residues: At the end of the incubation period, extract the remaining glyphosate and its metabolites from the soil using an appropriate solvent (e.g., a mixture of water, methanol, and a strong base). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol for LC-MS/MS Analysis of Glyphosate and AMPA in Urine

This protocol describes a common method for the quantitative analysis of glyphosate and its primary metabolite, AMPA, in urine samples.

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Take a known aliquot of the supernatant.

-

-

Internal Standard Spiking: Add a solution of isotopically labeled internal standards (e.g., ¹³C₂, ¹⁵N-glyphosate and ¹³C, ¹⁵N-AMPA) to each urine sample.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with appropriate solvents.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the analytes of interest with a suitable solvent mixture.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Use a suitable chromatographic column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) for separation.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for glyphosate, AMPA, and their labeled internal standards for quantification.

-

Protocol for NMR-Based Analysis of Glyphosate Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying metabolites without the need for chromatographic separation.

-

Sample Preparation:

-

For in-vivo studies, the organism (e.g., plant or microorganism) can be directly placed in the NMR tube.

-

For extracts, biological samples (e.g., tissues, cells) are typically quenched to halt metabolic activity and then extracted using a solvent system (e.g., a methanol/chloroform/water mixture) to separate polar and non-polar metabolites.

-

The polar extract containing glyphosate and its metabolites is then lyophilized and reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer.

-

To suppress the strong water signal in aqueous samples, a presaturation pulse sequence is typically used.

-

For structural elucidation and unambiguous assignment of metabolites, two-dimensional (2D) NMR experiments such as ¹H-¹H TOCSY and ¹H-¹³C HSQC can be performed.

-

-

Data Analysis:

-

Process the NMR spectra (phasing, baseline correction, and referencing).

-

Identify metabolites by comparing the chemical shifts and coupling constants of the signals in the spectra to those of authentic standards or to databases.

-

Quantify the metabolites by integrating the area of their characteristic signals relative to the integral of the internal standard.

-

Conclusion

Tracer studies have been indispensable in mapping the metabolic fate of glyphosate in a variety of biological systems. The primary degradation routes, the AMPA and sarcosine pathways, are now well-established, particularly in microorganisms. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate the intricate details of glyphosate metabolism. This knowledge is vital for assessing its environmental impact, ensuring food safety, and exploring potential applications in drug development and bioremediation. The continued application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will undoubtedly uncover even more subtle aspects of glyphosate's metabolic journey.

References

- 1. The Ramazzini Institute 13-week study on glyphosate-based herbicides at human-equivalent dose in Sprague Dawley rats: study design and first in-life endpoints evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione S-transferase activity on the degradation of the herbicide glyphosate in maize (Zea mays) plants - Advances in Weed Science [awsjournal.org]

- 3. Crop Metabolome [cropmetabolome.com]

- 4. academic.oup.com [academic.oup.com]

A Technical Guide to Isotopic Labeling and Enrichment in Glyphosate-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling and enrichment of Glyphosate-d2. This deuterated analog of glyphosate serves as an essential internal standard for the accurate quantification of glyphosate in various matrices. This guide covers the synthesis, analytical characterization, and application of this compound, with a focus on providing detailed experimental protocols and clearly presented quantitative data.

Introduction to Glyphosate and Isotopic Labeling

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide that functions by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][2][3] This enzyme is a key component of the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants and microorganisms but absent in animals.[1][2]

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a powerful technique in analytical chemistry and metabolic research. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to create isotopically labeled internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, in which two hydrogen atoms on the glycine methylene group are replaced with deuterium, is an ideal internal standard for glyphosate analysis due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by its mass-to-charge ratio (m/z) in MS.

Synthesis and Enrichment of this compound

The synthesis of isotopically labeled glyphosate, including this compound, can be achieved through various chemical routes. A common strategy involves the use of an isotopically labeled precursor. For this compound, this would typically involve starting with glycine-2,2-d2.

Synthetic Pathway Overview

A general and widely adaptable method for synthesizing isotopically labeled glyphosate is through the phosphomethylation of labeled glycine. This process can be broken down into the following key steps:

References

Methodological & Application

Application Note: Quantitative Analysis of Glyphosate in Environmental and Food Matrices by LC-MS/MS Using a Deuterated Internal Standard

Introduction Glyphosate is one of the most widely used broad-spectrum herbicides globally.[1] Its extensive use has led to concerns about its potential presence in the food chain and water sources, necessitating sensitive and reliable analytical methods for monitoring.[2][3] Analytical challenges arise from glyphosate's high polarity, amphoteric nature, and tendency to chelate with metal ions, which can lead to poor retention in reversed-phase chromatography and signal suppression in mass spectrometry.[4]

To overcome these challenges, methods involving pre-column derivatization are commonly employed to enhance chromatographic retention and improve sensitivity. This application note details a robust LC-MS/MS method for the quantification of glyphosate using 9-fluorenylmethylchloroformate (FMOC-Cl) for derivatization and Glyphosate-d2 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.

Principle The method involves the extraction of glyphosate from the sample matrix, followed by the addition of a known quantity of the isotopically labeled internal standard, this compound. Both the target analyte and the internal standard are then derivatized with FMOC-Cl in an alkaline environment, typically using a borate buffer. The derivatization reaction targets the secondary amine group of glyphosate, rendering the molecule less polar. The resulting FMOC-derivatives are then cleaned up using solid-phase extraction (SPE) and analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

-

Standards: Glyphosate (≥98% purity), this compound (isotopic purity ≥98%), 9-fluorenylmethylchloroformate (FMOC-Cl, ≥99% purity).

-

Solvents: LC-MS grade methanol, acetonitrile, and water. Dichloromethane for sample cleanup.

-

Reagents: Formic acid (LC-MS grade), ammonium acetate, borate buffer (pH 9), and ethylenediaminetetraacetic acid (EDTA).

-

SPE Cartridges: Cation-exchange (CAX) or reversed-phase (e.g., C18) cartridges for sample cleanup.

-

Equipment: LC-MS/MS system, analytical balance, vortex mixer, centrifuge, SPE manifold, pH meter.

2. Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve glyphosate and this compound standards in ultrapure water to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in ultrapure water. A typical calibration curve range is 0.20 to 10 µg/L.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 20 µg/mL) to be added to all samples, calibrators, and quality controls.

3. Sample Preparation Protocol (General Food Matrix) This protocol is based on methods for complex matrices like cereals and can be adapted.

-

Extraction:

-

Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the internal standard working solution (e.g., 20 µg/mL this compound).

-

Add 10 mL of ultrapure water, and let the sample stand for 30 minutes.

-

Add 10 mL of methanol containing 1% formic acid.

-

Vortex vigorously for 10 minutes and centrifuge at 4000 rpm for 20 minutes.

-

Collect the supernatant for the derivatization step.

-

-

Derivatization:

-

Transfer an aliquot of the supernatant to a clean tube.

-

Add borate buffer to adjust the pH to ~9.

-

Add a solution of FMOC-Cl in acetonitrile.

-

Vortex and incubate the mixture (e.g., 2 hours at 37°C or overnight at room temperature) to ensure complete derivatization.

-

Add a few drops of phosphoric acid to stop the reaction.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition a cation-exchange (CAX) SPE cartridge with methanol followed by water.

-

Loading: Load the derivatized sample extract onto the cartridge.

-

Washing: Wash the cartridge with a non-interfering solvent like dichloromethane to remove non-polar impurities.

-

Elution: Elute the derivatized glyphosate and internal standard with an appropriate solvent mixture (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

4. LC-MS/MS Method Parameters The following tables provide typical starting parameters for the analysis of FMOC-derivatized glyphosate.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, linear increase to 50% B over 6 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3500 V |

| Drying Gas Temp | 300°C |

| Drying Gas Flow | 5 L/min |

| Nebulizer Pressure | 45 psi |

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions for FMOC-Derivatized Analytes

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Glyphosate-FMOC | 390.0 | 168.0 | Quantifier |

| 390.0 | 110.0 | Qualifier |

| This compound-FMOC | 392.0 | 170.0 | Internal Standard |

Data Presentation and Performance

The use of a stable isotope-labeled internal standard is crucial for achieving reliable quantification across various matrices. The method performance should be validated by assessing linearity, limits of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Table 4: Typical Method Performance Characteristics

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.20 - 10 µg/L |

| Limit of Quantification (LOQ) | 0.05 mg/kg (in food matrices) |

| 0.02 µg/L (in water) | |

| Accuracy (Recovery) | 80.0% - 115% |

| Precision (RSD) | < 20% |

Conclusion The described LC-MS/MS method, incorporating FMOC-Cl derivatization and a this compound internal standard, provides a selective, sensitive, and robust approach for the quantitative determination of glyphosate in complex samples. The derivatization step effectively overcomes the chromatographic challenges associated with this polar analyte, while the use of an isotopic internal standard ensures high accuracy and precision. This method is well-suited for routine monitoring in food safety and environmental laboratories.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Determination of Glyphosate in Food and Agricultural Products by LC-MS/MS with Isotope Dilution Assay

Introduction

Glyphosate (N-phosphonomethyl glycine) is the active ingredient in many broad-spectrum herbicides, such as Roundup®, and is used extensively in global agriculture.[1] Its widespread application has led to the presence of its residues in a variety of food products, prompting regulatory bodies like the U.S. Environmental Protection Agency (EPA) to establish maximum residue limits (MRLs) for different commodities.[2][3] The analysis of glyphosate presents significant challenges due to its high polarity, amphoteric nature, and propensity to chelate with metal ions, which can lead to poor retention in reversed-phase chromatography and adsorption to active sites in the analytical flow path.[4]

To overcome these challenges, this application note describes a robust and sensitive method for the quantification of glyphosate in diverse food and agricultural matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotopically labeled internal standard, such as glyphosate-d2 or other labeled variants like Glyphosate-13C2,15N, in an isotope dilution strategy.[5] This approach provides superior accuracy and precision by compensating for matrix effects, extraction inefficiencies, and instrumental variability. The protocol detailed below is based on the widely adopted "QuPPe" (Quick Polar Pesticides Method) extraction procedure and allows for direct analysis without the need for chemical derivatization.

Experimental Protocols

1. Reagents and Materials

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Formic acid (LC-MS grade), Ammonium carbonate, Acetic Acid, Disodium EDTA (Na2EDTA).

-

Standards: Glyphosate certified reference material (≥99.5% purity), this compound or Glyphosate-1,2-13C,15N internal standard (IS) certified reference material.

-

Consumables: Polypropylene centrifuge tubes (50 mL), volumetric flasks, and vials (use of plastic consumables is recommended to avoid analyte adsorption). Syringe filters (0.22 µm or 0.45 µm).

-

Solid-Phase Extraction (SPE): Polymeric reversed-phase cartridges (e.g., Oasis HLB, 60 mg/3 mL) or mixed-mode cation exchange cartridges.

2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the certified standards of glyphosate and this compound (IS) in water to prepare individual stock solutions. Store in plastic vials at 2-8 °C.

-

Intermediate Standard Mix (10 µg/mL): Prepare a working solution containing both glyphosate and the internal standard by diluting the stock solutions in water.

-

IS Spiking Solution (1 µg/mL): Prepare a solution of this compound for spiking into samples prior to extraction.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 ng/mL) by diluting the intermediate standard mix. It is recommended to prepare these standards in a blank matrix extract to compensate for matrix effects, although the use of an isotopic internal standard can also allow for solvent-based calibration.

3. Sample Preparation Protocol (General Procedure for Cereals)

This protocol is adapted from the QuPPe methodology.

-

Homogenization: Mill dry samples like cereals and grains to a fine powder (<1 mm particle size) to ensure homogeneity and improve extraction efficiency.

-

Weighing & Spiking: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known volume (e.g., 100 µL) of the IS spiking solution (e.g., 1 µg/mL this compound).

-

Hydration: Add 10 mL of water and allow the sample to stand for 30 minutes.

-

Extraction: Add 10 mL of methanol containing 1% formic acid. Shake vigorously on a laboratory shaker for 15 minutes.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 15 minutes.

-

SPE Cleanup (if necessary):

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of the supernatant from the centrifuged extract onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).

-

Elute the analytes with an appropriate solvent.

-

-

Filtration: Filter the final extract (either post-centrifugation supernatant or post-SPE eluate) through a 0.22 µm syringe filter into a polypropylene autosampler vial. The sample is now ready for LC-MS/MS analysis.

Note on High-Fat/High-Water Matrices:

-

For samples with high fat content, a liquid-liquid partitioning step with dichloromethane can be performed after the initial aqueous extraction to remove lipids.

-

For samples that absorb large amounts of water, the initial sample weight may need to be reduced.

4. LC-MS/MS Instrumentation and Conditions

The following tables outline typical instrumental parameters for the analysis.

| Table 1: Liquid Chromatography Parameters | |

| LC System | Agilent 1290 UHPLC or equivalent |

| Column | Porous Graphitic Carbon (e.g., Hypercarb, 100 x 2.1 mm, 5 µm) or Polymer-based Ion-Exchange (e.g., apHera NH2) |

| Column Temperature | 40 °C |

| Mobile Phase A | Water with 1.2% Formic Acid or 20 mM Ammonium Carbonate in Water, pH 9 |

| Mobile Phase B | Acetonitrile with 0.5% Formic Acid or 5% Methanol in Water with 20 mM Ammonium Carbonate, pH 9 |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | A typical gradient starts with high aqueous phase, ramping down to elute analytes, followed by a wash and re-equilibration step. Total run time is approximately 10 minutes. |

| Table 2: Tandem Mass Spectrometry Parameters | |

| MS System | AB Sciex QTrap 3200 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Analyte |

| Glyphosate (Quantifier) | |

| Glyphosate (Qualifier) | |

| This compound (IS) | |

| Key Parameters | Dwell Time, Collision Energy (CE), Declustering Potential (DP) should be optimized for the specific instrument. |

Data Presentation

The performance of the method is summarized in the table below, with data compiled from various studies on food matrices.

| Table 3: Method Performance and Validation Data | ||||

| Matrix | Spiking Level | Avg. Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) |

| Cereals | 0.03 - 0.33 mg/kg | 85 - 93% | < 19% | 0.02 - 0.05 mg/kg |

| Soybeans | 20 - 500 ng/g | 70 - 120% | < 25% | 14 ng/g |

| Honey | 20 - 500 ng/g | 70 - 120% | < 25% | < 10 ng/g |

| Milk | 20 - 500 ng/g | 70 - 120% | < 25% (high at low levels) | < 10 ng/g |

| Corn | 20 - 500 ng/g | 70 - 120% (high recovery noted) | < 25% | < 10 ng/g |

| Tea | 20 - 500 ng/g | High recovery at low levels | < 25% | 93 ng/g (high LOQ) |

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

Conclusion

The described LC-MS/MS method utilizing an isotope dilution strategy with a this compound internal standard is a highly effective tool for the routine monitoring of glyphosate in a wide array of food and agricultural products. This approach successfully addresses the analytical difficulties associated with glyphosate's polarity, offering high sensitivity, selectivity, and accuracy without requiring complex derivatization steps. The validation data demonstrates that the method achieves satisfactory recovery and precision across various matrices, meeting the stringent requirements set by regulatory agencies for pesticide residue analysis.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Residues of glyphosate in food and dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Analysis of glyphosate residues in cereals using liquid chromatography-mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Sample preparation and extraction protocols for Glyphosate-d2 analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, a broad-spectrum systemic herbicide and crop desiccant, is the most widely used herbicide globally.[1][2][3] Its deuterated isotopologue, Glyphosate-d2, serves as a critical internal standard for accurate quantification in various matrices by compensating for matrix effects and variations in extraction and analysis.[4] This document provides detailed application notes and standardized protocols for the sample preparation and extraction of this compound from diverse sample types, including water, soil, food products, and biological fluids. The methodologies are designed for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Due to its high polarity, the extraction of glyphosate and its labeled counterpart from complex matrices can be challenging.[5] The protocols outlined below address these challenges through various techniques, including direct analysis, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. Derivatization is often employed to improve chromatographic retention and detection sensitivity.

Sample Preparation and Extraction Protocols

Water Samples

Objective: To extract this compound from various water matrices such as drinking water, surface water, and groundwater.

Protocol 1: Direct Injection (for clean water matrices)

For clean water samples, such as drinking water, direct analysis without extensive sample preparation may be possible.

-

Sample Collection and Preservation: Collect water samples in clean amber glass or polypropylene containers. To prevent degradation from residual chlorine, add sodium thiosulfate (approximately 100-250 mg/L). Immediately chill samples to ≤ 10°C and store refrigerated at ≤ 6°C, protected from light. The holding time is typically up to 14 days.

-

Preparation for Analysis:

-

Transfer a 15 mL aliquot of the water sample to a 50 mL plastic centrifuge tube.

-

Spike with an appropriate concentration of this compound working standard.

-

The sample is now ready for direct injection into the LC-MS/MS system.

-

Protocol 2: Solid-Phase Extraction (SPE) for Pre-concentration

This method is suitable for concentrating this compound from larger volumes of water or for cleaning up samples with more complex matrices.

-

Sample Pre-treatment: Adjust the pH of the water sample as required by the SPE cartridge chemistry.

-

SPE Procedure:

-

Condition a strong anion-exchange (SAX) or a mixed-mode SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the conditioned cartridge.

-

Wash the cartridge with methanol to remove interferences.

-

Elute this compound with an appropriate elution solution.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Soil and Sediment Samples

Objective: To extract this compound from complex soil and sediment matrices.

Protocol: Alkaline Extraction followed by SPE Cleanup

This protocol is effective for extracting glyphosate from soil, which can have high organic matter content and strong analyte adsorption.

-

Sample Collection and Storage: Collect approximately 500 g of soil and store in Kraft paper bags, which are then placed in plastic bags. For transport and storage, samples should be kept cool (below 4°C) to prevent metabolization.

-

Extraction:

-

Weigh 25 g of homogenized soil into a centrifuge tube.

-

Add 50 mL of a 10% potassium hydroxide (KOH) solution.

-

Shake the mixture mechanically for 1 hour.

-

Centrifuge the sample and collect the supernatant.

-

-

Cleanup:

-

Acidify an aliquot of the extract with concentrated HCl and add activated carbon to remove interferences.

-

Centrifuge and filter the extract.

-

Further cleanup can be performed using an SPE cartridge as described for water samples.

-

Food Matrices (Cereals, Honey, Fruits)

Objective: To extract this compound from a variety of food products.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuPPe (Quick Polar Pesticides Method), a modification of the QuEChERS method, is widely used for polar pesticides like glyphosate.

-

Sample Homogenization: Homogenize the sample (e.g., grains, fruits) prior to extraction.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and the this compound internal standard. Let it stand for 30 minutes to two hours.

-

Add 10 mL of methanol containing 1% formic acid.

-

Shake vigorously for 1 minute and centrifuge.

-

-

Cleanup (Dispersive SPE):

-

Take an aliquot of the supernatant and add it to a tube containing MgSO₄ and a sorbent (e.g., PSA) to remove water and co-extractives.

-

Vortex and centrifuge.

-

The final extract is ready for LC-MS/MS analysis.

-